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These application notes provide a detailed protocol for the in vitro reconstitution of the
photosystem Il subunit CP26 with its associated pigments. The methodologies outlined below
are compiled from established research and are intended to guide researchers in successfully
refolding the recombinant CP26 apoprotein with chlorophylls and carotenoids to form a stable
pigment-protein complex. This process is crucial for detailed biophysical and functional
characterization of CP26, which plays a significant role in the regulation of light-harvesting.[1]

Introduction

CP26, a minor light-harvesting complex protein of photosystem Il (PSll), is involved in the
xanthophyll-dependent regulation of light harvesting.[1] Due to difficulties in its purification from
native sources, in vitro reconstitution using recombinant apoprotein overexpressed in
Escherichia coli has become a powerful tool for its study.[1][2] This process involves the
refolding of the denatured apoprotein in the presence of chlorophyll a, chlorophyll b, and
specific xanthophylls, allowing for the formation of a stable holoprotein.[1] The reconstitution of
CP26 is similar to that of other chlorophyll a/b complexes like LHCIl and CP29.[1] A notable
feature of CP26 is its flexibility in carotenoid binding; it can be stably reconstituted with

violaxanthin as the sole carotenoid.[1]

Experimental Protocols
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Overexpression and Purification of CP26 Apoprotein

The Lhcb5 gene product (CP26 apoprotein) is overexpressed in E. coli and purified as

inclusion bodies. This method provides a high yield of the apoprotein required for reconstitution

experiments.

Protocol:

Transform E. coli [Rosetta 2(DE3)] cells with a suitable expression vector containing the
coding sequence for the CP26 apoprotein (e.g., pET-28a(+)).

Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate
antibiotics at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

Induce protein expression by adding isopropyl 3-D-1-thiogalactopyranoside (IPTG) to a final
concentration of 1 mM.

Continue to incubate the culture for 3-4 hours at 37°C.
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCI pH 8.0, 100 mM NaCl, 1 mM
EDTA, 1 mM DTT, and protease inhibitors).

Lyse the cells by sonication on ice.
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

Wash the inclusion bodies multiple times with a buffer containing Triton X-100 (e.g., 50 mM
Tris-HCI pH 8.0, 100 mM NaCl, 1% Triton X-100) to remove membrane contaminants,
followed by washes with a buffer without detergent.

Solubilize the purified inclusion bodies in a denaturing buffer (e.g., 6 M Guanidine-HCl or 8 M
Urea, 50 mM Tris-HCI pH 8.0, 10 mM DTT).

Pigment Extraction from Spinach Leaves
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Chlorophylls and carotenoids are essential for the reconstitution process and can be extracted
from fresh spinach leaves.

Protocol:

Homogenize approximately 20 g of fresh spinach leaves in 100 mL of cold grinding buffer
(see Table 1) using a blender for 20 seconds.[3]

« Filter the homogenate through two layers of nylon cloth (20 um mesh size) and centrifuge
the filtrate at 1,500 x g for 10 minutes at 4°C.[3]

e Resuspend the chloroplast pellet in a small volume of cold wash buffer (Table 1) using a soft
paintbrush.[3]

e Add 50 mL of wash buffer and centrifuge at 10,000 x g for 10 minutes at 4°C.[3]

o Repeat the wash step by resuspending the thylakoid pellet in 50 mL of wash buffer and
centrifuging again.[3]

o To extract pigments, add ~20 mL of 80% acetone buffered with Na2COs to the thylakoid
pellet and incubate on ice for 10 minutes with occasional vortexing. Perform this and
subsequent steps in the dark to prevent pigment oxidation.[3]

o Pellet the cell debris by centrifugation at 12,000 x g for 15 minutes at 4°C.[3]

o Collect the supernatant containing the pigments.

In Vitro Reconstitution of CP26

This protocol describes the refolding of the denatured CP26 apoprotein in the presence of
pigments to form the holoprotein.

Protocol:

e Prepare a pigment mixture containing chlorophyll a, chlorophyll b, and the desired
xanthophylls (e.g., violaxanthin, lutein) in ethanol or acetone. The final pigment
concentrations and ratios should be optimized based on the specific experimental goals (see
Table 2 for examples).
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 In a microcentrifuge tube, mix the solubilized CP26 apoprotein with the pigment mixture. A
typical ratio is 800 pg of inclusion body protein to 160 ug of carotenoids and 500 pg of
chlorophylls.[4]

o Slowly add the pigment mixture to the cooled protein solution while vortexing. Continue
vortexing for 5-10 seconds and place the tube on ice.[3]

e Add a detergent solution, such as 20% octyl-B-D-glucopyranoside (OG) to a final
concentration of 2%, and briefly vortex. Incubate on ice for 10 minutes.[3]

 Induce protein folding by adding a salt solution, such as 2 M KCI to a final concentration of
150-200 mM. Gently mix and incubate on ice for 20 minutes.[3]

o Centrifuge the mixture at 15,800 x g for 10 minutes at 4°C to pellet the precipitated, unfolded
protein and excess pigments.[3]

o Carefully collect the supernatant containing the reconstituted CP26 complex.[3]

Purification of Reconstituted CP26 Complex

The reconstituted CP26 holoprotein can be purified from the mixture using different
chromatography techniques.

Protocol Option 1: Sucrose Density Gradient Ultracentrifugation[4]

e Load the supernatant from the reconstitution step onto a 0.1-1.0 M continuous sucrose
gradient containing 0.06% n-dodecyl-B-D-maltoside (-DM) and 10 mM HEPES at pH 7.5.

e Centrifuge at 41,000 rpm (e.g., Beckman Coulter SW41 rotor) at 4°C for 17 hours.

e The green band corresponding to the reconstituted CP26 complex can be collected by
fractionation.

Protocol Option 2: Partially Denaturing Gel Electrophoresis[1]

e The reconstituted sample can be loaded onto a partially denaturing polyacrylamide gel.
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» The stable pigment-protein complex will migrate as a distinct green band, which can be
excised for further analysis.

Data Presentation

Table 1: Buffer Compositions for Pigment Extraction.[3]

Buffer Name Components

0.4 M Sorbitol, 10 mM NacCl, 5 mM MgClz, 20

Grinding Buffer
mM HEPES-KOH pH 7.8

0.3 M Sorbitol, 2.5 mM EDTA, 10 mM HEPES-
KOH pH 7.8

Wash Buffer

80% Acetone, 20% 50 mM HEPES-KOH pH 7.8,

Naz2COs (to saturation)

Acetone Buffer

Table 2: Pigment Composition for CP26 Reconstitution.

Compl Chloro Chloro Violax . Zeaxa Neoxa Refere
. Lutein . . Carote
ex phylla phyllb anthin nthin nthin nce
ne

Recom

binant + + + - - - - [1]
CP26

Recom

binant + + + + - - - (5]
CP24

Recom

binant + + + + + + + [4]
Lhca4

Note: '+' indicates the pigment was included in the reconstitution mixture. '-' indicates it was not
included. CP26 has been shown to have high plasticity, particularly with violaxanthin.[1] The
table for CP24 and Lhca4 are provided for comparison as related light-harvesting complexes.
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Caption: Overall workflow for the in vitro reconstitution of CP26.
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Caption: Key components and their relationship in the CP26 reconstitution process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for In Vitro
Reconstitution of CP26 with Pigments]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b524281#protocols-for-in-vitro-reconstitution-of-cp26-
with-pigments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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